6-Aminocyclohex-4-ene-1,2,3-triol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2 |
InChI Key |
RAJLHDDMNNFKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
Synonyms |
6-aminocyclohex-4-ene-1,2,3-triol conduramine F-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Aminocyclohex 4 Ene 1,2,3 Triol
Total Synthesis Approaches
The construction of 6-aminocyclohex-4-ene-1,2,3-triol, also known as conduramine, and its stereoisomers, presents a considerable synthetic challenge due to the dense arrangement of stereocenters on a flexible cyclohexene (B86901) core. Chemists have devised various strategies to control the relative and absolute stereochemistry of the amino and hydroxyl groups.
Stereoselective and Diastereoselective Synthesis
Stereocontrol is paramount in the synthesis of this compound, as its biological activity is highly dependent on the specific arrangement of its functional groups.
A prominent strategy for synthesizing stereoisomers of this compound involves the use of conduritol precursors. These precursors, sometimes referred to as "naked sugars," are carbocyclic compounds that offer a rigid framework for introducing functional groups with high stereocontrol.
One notable synthesis produces (-)-Conduramine B-1, which is the (1S,2S,3R,6R) stereoisomer of this compound. sci-hub.se This route commences from (+)-7-oxabicyclo[2.2.1]hept-5-en-2-one, a first-generation "naked sugar". sci-hub.se The key steps involve the reduction of a cyclohexenone intermediate with sodium borohydride (B1222165) in the presence of cerium(III) chloride, which yields a mixture of conduritol F and conduritol B derivatives. sci-hub.se The introduction of the amino group is achieved via a Mitsunobu reaction with phthalimide, followed by deprotection steps to yield the final aminocyclitol. sci-hub.se
The reaction sequence proceeds with defined stereochemical outcomes at each step, ensuring the desired configuration of the final product. The choice of starting material and reagents dictates the stereochemistry of the resulting conduramine. For instance, starting with the enantiomeric "naked sugar" allows for the synthesis of the corresponding (+)-conduramine B-1. sci-hub.se
Table 1: Key Steps in the Synthesis of (-)-Conduramine B-1 from a "Naked Sugar" Precursor sci-hub.se
| Step | Reactants | Reagents | Product Description | Yield |
|---|---|---|---|---|
| 1 | Cyclohexenone derivative | NaBH₄, CeCl₃·7H₂O | Mixture of conduritol F and B derivatives | 98% |
| 2 | Conduritol mixture | Phthalimide, DEAD, PPh₃ | N-substituted phthalimides | 87% |
| 3 | Phthalimide derivative | TsOH, MeOH | Triol intermediate | 95% |
Synthetic strategies towards this compound can be categorized as either convergent or divergent. A divergent approach utilizes a common intermediate that can be elaborated into a variety of final products. The synthesis starting from "naked sugars" can be seen as the beginning of a divergent route. sci-hub.se Once the core aminocyclitol structure is formed, the amino group can be N-substituted with various appendages, leading to a library of derivatives with potentially different biological activities. sci-hub.se For example, N-benzylation of (-)-conduramine B-1 has been shown to enhance its inhibitory activity against certain enzymes. sci-hub.se
A convergent synthesis, in contrast, would involve the separate synthesis of two or more fragments that are then combined late in the synthesis to form the final product. While less documented for this specific molecule in the provided sources, such an approach could theoretically involve joining a C4 fragment containing the diol with a C2 fragment containing the amino and hydroxyl groups.
Enantioselective Synthesis Strategies
To access specific enantiomers of this compound, which is crucial for studying its biological function, enantioselective synthesis strategies are employed.
The chiral pool approach leverages readily available, enantiopure natural products as starting materials. The synthesis of (-)-conduramine B-1 from (+)-7-oxabicyclo[2.2.1]hept-5-en-2-one is a prime example of a chiral pool strategy. sci-hub.se The inherent chirality of the starting "naked sugar" is transferred through the reaction sequence to the final product, thus establishing its absolute stereochemistry. This method avoids the need for chiral resolutions or asymmetric catalysts, often leading to more efficient syntheses of enantiomerically pure compounds.
Asymmetric induction involves the use of a chiral auxiliary or catalyst to influence the stereochemical outcome of a reaction on a prochiral substrate. msu.edu While a specific application of the hetero-Diels-Alder reaction for the synthesis of this compound is not detailed in the provided search results, this reaction represents a powerful tool for constructing chiral six-membered heterocycles. nih.gov
The hetero-Diels-Alder reaction involves a [4+2] cycloaddition between a diene and a heterodienophile, such as an imine or a carbonyl compound. nih.gov In a potential asymmetric synthesis of the conduramine core, one could envision a reaction between a diene bearing two of the hydroxyl groups and a chiral dienophile containing the nitrogen and the third hydroxyl precursor. The use of chiral Lewis acids or organocatalysts can promote the formation of one enantiomer of the resulting cycloadduct over the other. princeton.eduprinceton.eduepa.gov This approach offers the potential for high enantioselectivity and the ability to access different stereoisomers by tuning the catalyst and reaction conditions. Such a strategy would allow for the creation of the cyclohexene ring and the simultaneous installation of multiple stereocenters with a high degree of control. princeton.edu
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (-)-Conduramine B-1 |
| (+)-Conduramine B-1 |
| (1S,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
| (+)-7-oxabicyclo[2.2.1]hept-5-en-2-one |
| Sodium borohydride |
| Cerium(III) chloride |
| Phthalimide |
| Diethyl azodicarboxylate (DEAD) |
| Triphenylphosphine (PPh₃) |
| p-Toluenesulfonic acid (TsOH) |
| Methanol (MeOH) |
| Methylamine (MeNH₂) |
Biocatalytic and Chemoenzymatic Synthesis Methodologies
Biocatalytic and chemoenzymatic approaches offer elegant and environmentally benign alternatives to traditional chemical synthesis for producing complex molecules like this compound and its stereoisomers, such as conduramine B-1. These methods leverage the high selectivity of enzymes to achieve specific chemical transformations.
Enzyme-Catalyzed Reactions (e.g., Aldol (B89426) Condensation)
While the direct enzyme-catalyzed synthesis of this compound via an aldol condensation has not been explicitly detailed in the reviewed literature, the principles of enzymatic aldol additions are well-established and offer a potential route. Aldolases, for instance, are known to catalyze the formation of carbon-carbon bonds in a stereocontrolled manner, which is a crucial step in the synthesis of cyclic structures from acyclic precursors. The application of aldolases to aminoaldehyde substrates has been demonstrated in the synthesis of N-heterocycles. This suggests that a hypothetical enzymatic aldol reaction could be envisioned for the synthesis of the this compound backbone, although specific enzymes and substrates for this transformation remain to be identified and characterized.
Microbial Transformations
The use of whole-cell microbial systems for the production of aminocyclitols is a known strategy, particularly for aminoglycoside antibiotics. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully used to produce various natural products. nih.gov While the direct microbial fermentation to produce this compound has not been reported, the biosynthetic pathways of related aminocyclitols provide a blueprint for potential metabolic engineering strategies. For instance, the production of other bioactive compounds like semduramicin (B57454) has been achieved through direct fermentation. nih.gov This suggests that it may be feasible to engineer a microbial host to produce the target aminocyclitol, though this remains a prospective approach.
Derivatization and Analog Preparation
The functional groups of this compound, namely the amino and hydroxyl groups, provide reactive sites for a variety of chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.
N-Substituted Derivatives (e.g., N-Benzylation)
The amino group of conduramine B-1, a stereoisomer of this compound, has been a key target for derivatization. N-benzylation, in particular, has been shown to significantly enhance the biological activity of the parent compound. The synthesis of N-benzyl derivatives can be achieved through reductive amination, where the aminocyclitol is condensed with an aldehyde, such as benzaldehyde, in the presence of a reducing agent like sodium borohydride. epfl.ch This method has been used to prepare a variety of N-substituted derivatives for biological screening. epfl.chnih.gov Notably, N-benzylated derivatives of (-)-conduramine B-1 have been identified as selective and competitive inhibitors of β-glucosidases. epfl.chnih.gov
Table 1: N-Substituted Derivatives of Conduramine B-1 and their Reported Activity
| Derivative | Synthetic Method | Reported Biological Activity | Reference |
| N-Benzyl-conduramine B-1 | Reductive amination with benzaldehyde | Selective inhibitor of β-glucosidases | epfl.chnih.gov |
| Various N-arylmethyl derivatives | Condensation with various aldehydes | Varied inhibitory activity against glycosidases | epfl.ch |
Hydrogenated Derivatives (e.g., Dihydroconduramine B-1)
The hydrogenation of the cyclohexene ring in this compound and its isomers leads to the formation of saturated aminocyclitols, known as dihydroconduramines. The synthesis of these hydrogenated derivatives can be accomplished through various chemical methods. A review of synthetic approaches to conduramines highlights several strategies that could be adapted for the synthesis of dihydroconduramine B-1. thieme-connect.com These methods often involve multi-step sequences starting from readily available precursors.
Pseudo-Oligosaccharide and Pseudodisaccharide Constructs
The structural similarity of this compound to monosaccharides makes it an attractive building block for the synthesis of pseudo-oligosaccharides and pseudodisaccharides. In these constructs, the aminocyclitol unit replaces a sugar moiety. The synthesis of such molecules is of interest for developing novel glycosidase inhibitors and other biologically active compounds. While specific examples of pseudo-oligosaccharides derived directly from this compound are not extensively documented in the reviewed literature, general chemoenzymatic strategies for the synthesis of complex natural products and their analogs are well-established. nih.gov The synthesis of cyclic β-1,6-oligosaccharides from glucosamine (B1671600) monomers has been demonstrated, providing a potential strategy that could be adapted for the coupling of this compound to other sugar units. beilstein-journals.orgbeilstein-journals.org The creation of these constructs typically involves the activation of one of the hydroxyl groups of the aminocyclitol or a sugar donor, followed by a coupling reaction.
Structural Analogs (e.g., 'Condurithiols' and Azasugars)
The structural framework of this compound is closely related to conduritols and serves as a precursor for the synthesis of various structural analogs, including condurithiols and azasugars. These classes of compounds are of significant interest due to their potential as enzyme inhibitors and therapeutic agents.
Condurithiols , which are sulfur-containing analogs of conduritols, can be synthesized from derivatives of the aminocyclohexenetriol scaffold. The synthetic strategy often involves the introduction of a thiol group, which can be achieved through various methods, including nucleophilic substitution reactions.
Azasugars , also known as iminosugars, are polyhydroxylated alkaloids in which a nitrogen atom replaces the endocyclic oxygen of a monosaccharide. They are potent glycosidase inhibitors with therapeutic potential for treating a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. jchemlett.comnih.gov The synthesis of azasugars from aminocyclohexenetriol derivatives typically involves intramolecular cyclization of an amino group onto an electrophilic carbon center, often an epoxide. nih.gov For instance, enantiomerically pure azasugars like 1-deoxynojirimycin (B1663644) and 1-deoxymannojirimycin (B1202084) have been synthesized from D-mannitol via the aminoheterocyclization of C2-symmetric bis-epoxides. nih.gov The strategic placement of the amino and hydroxyl groups on the cyclohexene ring allows for the stereocontrolled synthesis of various azasugar isomers, including both five-membered (pyrrolidine) and six-membered (piperidine) ring systems. nih.gov Some synthetic approaches to azasugars are highlighted in the table below.
Table 1: Synthetic Approaches to Azasugar Analogs
| Starting Material | Key Transformation(s) | Target Azasugar Type |
|---|---|---|
| D-Mannitol | Aminoheterocyclization of bis-epoxides | Piperidines (e.g., 1-deoxynojirimycin) |
| L-Sorbose | Reductive amination and cyclization | Piperidines |
| D-Ribose Tosylate | Reaction with aniline, oxidative cleavage, condensation | N-arylated lactam-type azasugars |
| Sugar-derived azidolactol | Chemical transformations | Seven-membered azasugars (azepanes) nih.gov |
Mechanistic Studies of Synthetic Reactions
The synthetic utility of this compound and its derivatives is underpinned by a variety of reaction mechanisms that allow for precise control over the final product's structure and stereochemistry.
Ring-Opening Reactions and Epoxidation Processes
The carbon-carbon double bond in the cyclohexene ring is a key site for functionalization, with epoxidation being a common initial step. The resulting epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions. nih.govpressbooks.pub These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions. libretexts.orgopenstax.org
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide more electrophilic. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs at the more substituted carbon atom, proceeding through a mechanism that has characteristics of both SN1 and SN2 pathways. openstax.orgmasterorganicchemistry.com This leads to the formation of trans-diols or other trans-adducts. nih.govopenstax.org
In basic or nucleophilic conditions , the ring-opening follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. pressbooks.pubyoutube.com This also results in a trans-configured product. The strain within the three-membered epoxide ring provides the driving force for the reaction, even with a poor leaving group like an alkoxide. pressbooks.publibretexts.org The choice of nucleophile can be broad, including amines, azides, and organometallic reagents. nih.govpressbooks.pub
A systematic approach to the synthesis of aminoinositols and 1,2-diaminoinositols from tetra-O-benzylconduritol B epoxide demonstrates the power of these regio- and stereocontrolled ring-opening reactions. nih.gov Azidolysis of the epoxide, for example, leads to the corresponding trans-regioadducts. nih.gov
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions offer an efficient strategy for the synthesis of complex molecules from simpler precursors in a single operation, avoiding the need for isolation and purification of intermediates. mdpi.com The aminocyclohexenetriol scaffold is well-suited for such reaction sequences. For instance, an amination-cyclization cascade reaction has been utilized for the synthesis of N-substituted azasugars. jchemlett.com Similarly, organocatalytic aza-Michael-Michael cascade reactions have been developed for the synthesis of substituted tetrahydroquinolines. nih.gov These sequences often rely on the strategic placement of functional groups that can react sequentially to build up molecular complexity. For example, a radical cascade strategy has been developed for the synthesis of oxazoles and imidazoles through tandem hydrogen atom transfer. rsc.org
Stereochemical Control in Reaction Pathways
The multiple stereocenters present in this compound and its derivatives necessitate strict stereochemical control during synthesis. The inherent chirality of the starting material can be used to direct the stereochemical outcome of subsequent reactions.
Stereocontrol is particularly crucial in epoxidation and subsequent ring-opening reactions. The stereochemistry of the epoxide can be controlled by the choice of epoxidation agent and the directing influence of nearby hydroxyl groups. The ensuing nucleophilic attack on the epoxide occurs with inversion of configuration at the site of attack, leading to a predictable stereochemical outcome in the product. nih.govyoutube.com
For example, the regio- and stereocontrolled azidolysis of conduritol B epoxide derivatives yields trans-adducts. nih.gov Subsequent manipulations, under strict configurational control, can then furnish the isomeric cis-adducts. nih.gov This level of control allows for the synthesis of a wide range of stereoisomers from a common precursor. Furthermore, chelation control, using Lewis acids like Yb(OTf)₃ or salts like LiClO₄, can be employed to direct the regioselectivity of ring-opening reactions in protected conduritol epoxide derivatives. researchgate.net The stereoselective synthesis of various cyclitols and aminocyclitols often relies on such substrate-controlled reactions. acs.orgresearchgate.net
Table 2: Summary of Stereochemical Control in Reactions
| Reaction Type | Key Control Element | Stereochemical Outcome |
|---|---|---|
| Epoxidation | Directing effect of allylic hydroxyl groups | Diastereoselective formation of epoxide |
| Epoxide Ring-Opening (Acidic) | SN1/SN2-like mechanism | trans-addition, attack at more substituted carbon |
| Epoxide Ring-Opening (Basic) | SN2 mechanism | trans-addition, attack at less substituted carbon, inversion of configuration |
| Azidolysis of Epoxides | Regio- and stereocontrolled attack | trans-adducts |
| Chelation-Controlled Ring-Opening | Lewis acid or salt | Regioselective opening |
Biochemical Activities and Molecular Mechanisms of 6 Aminocyclohex 4 Ene 1,2,3 Triol
Enzyme Inhibition Profiles
6-Aminocyclohex-4-ene-1,2,3-triol demonstrates a notable and selective inhibitory effect on several glycosidase enzymes. This section details its general glycosidase inhibition, with a specific focus on α-mannosidases, β-glucosidases, and β-xylosidases, and discusses the kinetics of this inhibition.
Glycosidase Inhibition (General)
This compound is recognized as a glycosidase inhibitor. researchgate.net The inhibition of glycosidases can have significant implications in various biological processes, including the quality control, maturation, transport, and secretion of glycoproteins, as well as altering cell-cell and cell-virus recognition processes. researchgate.net This inhibitory property forms the basis for the potential application of glycosidase inhibitors in therapeutic areas. researchgate.net While the core structure of (-)-Conduramine B-1 mimics that of β-glucosides, it surprisingly does not inhibit β-glucosidases but rather shows selectivity for α-mannosidases. researchgate.netsci-hub.se However, chemical modifications to the parent compound, such as N-benzylation, can alter this specificity, leading to the inhibition of β-glucosidases as well. researchgate.netsci-hub.se
At a concentration of 1 mM, the compound and its derivatives did not show inhibitory activity against a panel of 21 commercially available glycosidases, including α-fucosidase, α-galactosidase, β-galactosidase, α-glucosidase, β-mannosidase, α-N-acetylgalactosaminidase, and β-N-acetylglucosaminidase. sci-hub.se
Specificity and Mechanism of α-Mannosidase Inhibition
(-)-Conduramine B-1 is a selective inhibitor of α-mannosidases. researchgate.netsci-hub.se This specificity is noteworthy given its structural resemblance to β-glycopyranosides. sci-hub.se α-Mannosidases are crucial enzymes involved in the processing of N-linked glycoproteins, and their inhibition can lead to new anticancer strategies. sci-hub.se The inhibition of α-mannosidase by this aminocyclitol is an area of active research, with studies exploring its potential as a model for mammalian α-mannosidases like Golgi α-mannosidase II. sci-hub.se The search for more selective α-mannosidase inhibitors is driven by the desire to avoid the toxicity and co-inhibition of other enzymes, such as lysosomal fucosidases, which has been an issue with other inhibitors like swainsonine. sci-hub.se
Inhibition of β-Glucosidases and β-Xylosidases
Interestingly, despite its structural similarity to β-glycopyranosides and β-xylopyranosides, (-)-Conduramine B-1 itself does not inhibit β-glucosidases or β-xylosidases. sci-hub.se However, the introduction of an N-benzyl group to the aminocyclitol structure generates potent competitive inhibitors of these enzymes. sci-hub.se For example, the N-benzyl derivative of (-)-conduramine B-1 is a competitive inhibitor of β-glucosidase from almonds. sci-hub.se This highlights the critical role of the N-substituent in determining the inhibitory profile of the compound.
Competitive and Non-Competitive Inhibition Kinetics
The inhibition of glycosidases by derivatives of this compound often follows a competitive inhibition model. For instance, N-benzyl derivatives of (-)-conduramine B-1 have been shown to be competitive inhibitors of β-glucosidase. sci-hub.se In competitive inhibition, the inhibitor molecule binds to the same active site on the enzyme as the substrate, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring. The inhibitor and substrate are in direct competition for the active site.
Conversely, non-competitive inhibition involves the inhibitor binding to an allosteric site, a site different from the active site. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. nih.gov While the primary mode of inhibition for derivatives of this compound appears to be competitive, the specific kinetics can be influenced by the nature of the N-substituent and the target enzyme.
| Enzyme Inhibited | Inhibitor | Inhibition Type | IC50 (μM) | Ki (μM) |
| α-Mannosidase (jack bean) | (-)-N-benzyl-conduramine B-1 | - | 171 | - |
| α-Mannosidase (almonds) | (-)-N-benzyl-conduramine B-1 | - | 225 | - |
| α-Mannosidase (jack beans) | (-)-N-(4-phenylbenzyl)conduramine B-1 | - | 29 | 4.8 |
| β-Glucosidase (almonds) | (-)-N-benzyl-conduramine B-1 | Competitive | 32 | 10 |
| β-Glucosidase (almonds) | (-)-N-(4-phenylbenzyl)conduramine B-1 | - | 32 | 7.8 |
Structure-Activity Relationships in Enzyme Recognition and Inhibition
The inhibitory activity of this compound and its derivatives is intricately linked to their three-dimensional structure. The specific arrangement of functional groups plays a crucial role in how these molecules interact with the active sites of enzymes, determining both their potency and selectivity.
Role of Amino and Hydroxyl Group Configurations
The spatial orientation of the amino and hydroxyl groups on the cyclohexene (B86901) ring is a key determinant of the inhibitory profile of this compound. Although it structurally mimics β-glucosides, the specific configuration of these functional groups leads to its selective inhibition of α-mannosidases rather than β-glucosidases. researchgate.netsci-hub.se This suggests that the precise positioning of the amino and hydroxyl moieties allows for a favorable interaction with the active site of α-mannosidase, likely through hydrogen bonding and electrostatic interactions.
Furthermore, modifications to the amino group have a profound impact on the compound's inhibitory activity. The addition of a benzyl (B1604629) group to the nitrogen atom not only enhances the inhibitory potency against α-mannosidases but also confers the ability to inhibit β-glucosidases. researchgate.netsci-hub.se This indicates that the N-benzyl group likely interacts with a hydrophobic pocket within the active site of β-glucosidase, an interaction that is absent with the unsubstituted parent compound. This highlights the critical interplay between the core aminocyclitol structure and the nature of its substituents in dictating enzyme recognition and inhibition.
Influence of N-Substitution on Inhibitory Potency and Selectivity
The core structure of (-)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as (-)-conduramine B-1, while structurally mimicking β-glucosides, does not show significant inhibition of β-glucosidases on its own. nih.gov Instead, it demonstrates selective inhibition of α-mannosidases. researchgate.net However, the inhibitory profile of this molecule can be dramatically altered through substitution at the nitrogen atom (N-substitution).
N-benzylation, in particular, has been shown to significantly enhance the inhibitory potency and modulate the selectivity of the parent compound. nih.govresearchgate.net For example, while (-)-conduramine B-1 is a selective inhibitor of α-mannosidases, its N-benzylated derivatives become potent, competitive inhibitors of β-glucosidases, with Ki values reaching the low micromolar range. nih.gov The nature of the substituent on the benzyl group can further fine-tune this activity. An N-(4-phenylbenzyl) group on (-)-conduramine B-1 results in a compound that is a strong inhibitor of α-mannosidase from jack beans, while the simple N-benzyl derivative is a more potent inhibitor of β-glucosidase from almonds. rcsb.org This demonstrates that the N-substituent plays a crucial role in the recognition and binding affinity of the inhibitor to the enzyme's active site.
The following interactive table summarizes the inhibitory activities of various N-substituted derivatives of (-)-conduramine B-1 against a panel of glycosidases, illustrating the profound impact of these modifications.
Conformational Effects on Enzyme Binding
The inhibitory action of aminocyclitols like this compound is intimately linked to their three-dimensional structure and ability to mimic the conformation of the natural substrate or the transition state of the enzymatic reaction. For retaining glycosidases, which proceed through a covalent glycosyl-enzyme intermediate, the substrate undergoes significant conformational changes, typically adopting a half-chair or boat conformation in the transition state. nih.govacs.org
Effective inhibitors are designed to adopt a conformation that is energetically favorable and closely resembles this transition state. In the case of (-)-conduramine B-1, its ability to inhibit α-mannosidases is attributed to its most stable pseudo-chair conformation. This specific spatial arrangement of hydroxyl and amino groups allows it to be recognized by the active site of the enzyme.
Furthermore, related mechanism-based inhibitors like cyclophellitol (B163102) aziridines, which also feature a six-membered ring, are understood to act as transition state analogues. acs.org They adopt a lowest energy 4H3 conformation, which is crucial for their binding and subsequent covalent modification of the enzyme's catalytic nucleophile. acs.org This principle of conformational mimicry is a cornerstone of designing potent and selective glycosidase inhibitors based on the conduramine scaffold.
Interaction with Biological Targets
Crystallographic Analysis of Enzyme-Inhibitor Complexes (e.g., Xylanase XynB)
The precise determination of how an inhibitor binds within the active site of its target enzyme is crucial for understanding its mechanism of action and for guiding further drug design. X-ray crystallography is the primary method for obtaining this detailed three-dimensional information.
As of the latest literature surveys, a specific crystal structure of this compound or its derivatives in a complex with xylanase XynB has not been deposited in the Protein Data Bank. However, to understand the potential binding site, we can examine the structure of a related enzyme. The crystal structure of xylanase from Penicillium simplicissimum complexed with xylotriose (B1631234) (PDB ID: 1B3X) reveals a detailed view of the active-site cleft. rcsb.org This structure shows that the binding cleft is divided by two catalytic glutamate (B1630785) residues into a substrate recognition area and a product release area. rcsb.org The substrate recognition area contains several subsites that engage in specific hydrogen bonding with the sugar rings of the substrate. rcsb.org It is within this recognition area that an inhibitor like this compound would be expected to bind, positioning its reactive groups to interact with the catalytic residues.
Mechanism-Based Inhibitor Design Principles
This compound and its analogues fall under the category of mechanism-based inhibitors, which are designed to exploit the catalytic mechanism of the target enzyme. nih.gov Retaining glycosidases, a major class of carbohydrate-processing enzymes, utilize a two-step, double-displacement mechanism. nih.gov This process involves a catalytic nucleophile (typically an aspartate or glutamate residue) in the enzyme's active site attacking the anomeric carbon of the substrate, leading to the formation of a covalent glycosyl-enzyme intermediate. nih.govcazypedia.org
Mechanism-based inhibitors are designed to be unreactive until they are activated by the enzyme's own catalytic machinery. nih.gov One successful design strategy involves creating transition-state mimics that are tagged with a reactive functional group, such as an epoxide or an aziridine. nih.govacs.org These inhibitors bind to the active site like the natural substrate. The enzyme's catalytic acid then protonates the reactive group, activating it for nucleophilic attack by the catalytic residue. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. This principle underpins the design of many potent glycosidase inhibitors derived from cyclitol structures.
Biochemical Pathways Affected by Glycosidase Inhibition
The inhibition of glycosidases by compounds such as this compound and its derivatives can have significant effects on various fundamental biochemical pathways.
One of the most critical pathways affected is the processing of N-linked glycoproteins in the endoplasmic reticulum (ER). researchgate.net Glycosidases, specifically α-glucosidases and α-mannosidases, are essential for the proper folding, quality control, and maturation of newly synthesized glycoproteins. researchgate.netnih.gov Inhibition of these enzymes can disrupt these processes, leading to the accumulation of misfolded proteins and potentially altering cell-cell recognition and cell-virus interactions. researchgate.net The selective inhibition of α-mannosidases by (-)-conduramine B-1 points directly to its potential to interfere with this pathway. researchgate.net
Another major pathway impacted by glycosidase inhibition is the digestion of dietary carbohydrates in the small intestine. researchgate.netnih.gov Intestinal α-glucosidases are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibition of these enzymes can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. nih.gov This is a key therapeutic strategy for managing type 2 diabetes. The fact that N-substituted derivatives of (-)-conduramine B-1 are potent β-glucosidase inhibitors suggests they could also influence related digestive processes. nih.gov
Theoretical and Computational Investigations of 6 Aminocyclohex 4 Ene 1,2,3 Triol
Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. researchgate.net While specific docking studies for 6-Aminocyclohex-4-ene-1,2,3-triol are not extensively detailed in publicly available literature, the principles of these methods are well-established and have been applied to similar glycosidase inhibitors. nih.govnih.govnih.govnih.gov
Molecular docking simulations for compounds structurally related to this compound, such as other conduramine derivatives, typically involve preparing the 3D structure of the ligand and the target enzyme, followed by a search algorithm to predict the most favorable binding poses. nih.gov The scoring functions then rank these poses based on the calculated binding affinity. For instance, in studies of similar inhibitors, key interactions often involve hydrogen bonding between the hydroxyl and amino groups of the ligand and the amino acid residues in the enzyme's active site. nih.gov
MD simulations can further refine the static picture provided by docking. These simulations model the movement of the ligand and protein over time, providing insights into the stability of the enzyme-ligand complex and the conformational changes that may occur upon binding. For a flexible molecule like this compound, MD simulations are crucial for understanding how it adapts its conformation to fit within the binding pocket of an enzyme.
A representative table of interaction energies derived from a hypothetical molecular docking study is presented below to illustrate the type of data generated.
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | α-Glucosidase | -6.8 | ASP215, GLU304, ARG442 |
| N-Benzyl-6-aminocyclohex-4-ene-1,2,3-triol | β-Glucosidase | -8.2 | TYR315, TRP418, GLU464 |
This table is illustrative and based on typical values for similar inhibitors.
Conformational Analysis and Energy Landscapes of the Compound and its Derivatives
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This information is often visualized as a conformational energy landscape. frontiersin.orgnih.govnih.govresearchgate.netscispace.com
For this compound, the cyclohexene (B86901) ring can adopt several conformations, such as half-chair and boat forms. The relative energies of these conformations are influenced by the steric and electronic effects of the hydroxyl and amino substituents. Computational methods, particularly quantum mechanics calculations, can be employed to determine the geometries and energies of these conformers.
The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. frontiersin.orgnih.govnih.govresearchgate.netscispace.com Minima on this landscape correspond to stable conformations, while the paths between them represent conformational transitions. researchgate.net Understanding the energy landscape is crucial for predicting which conformations are likely to be present under physiological conditions and which are required for binding to a specific enzyme.
For derivatives of this compound, such as its N-benzylated form, the conformational landscape can be significantly altered. The bulky benzyl (B1604629) group can introduce new steric constraints and potential non-covalent interactions, which can shift the equilibrium between different conformations and influence the binding affinity and selectivity.
Below is a hypothetical table summarizing the relative energies of different conformations of this compound.
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |
| Half-Chair 1 | 0.0 | -30.5° |
| Half-Chair 2 | 1.2 | 31.2° |
| Boat | 4.5 | 55.8° |
This table is illustrative and represents a plausible outcome of a conformational analysis study.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focused solely on this compound were found in the public domain, the methodology has been widely applied to other classes of glycosidase inhibitors.
A QSAR study typically involves the following steps:
Data Set Preparation: A series of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, 3D descriptors), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a series of derivatives of this compound, a QSAR model could help identify the key structural features that contribute to their inhibitory potency. For instance, a model might reveal that the inhibitory activity is positively correlated with the hydrophobicity of a substituent on the amino group and negatively correlated with its steric bulk.
An example of a simplified QSAR equation for a series of inhibitors is shown below:
pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1
This equation is for illustrative purposes only.
Prediction of Inhibitory Potency and Selectivity via Computational Methods
A significant goal of computational chemistry in drug discovery is the accurate prediction of the inhibitory potency and selectivity of a compound before its synthesis. This can save considerable time and resources. For this compound and its derivatives, computational methods can provide valuable predictions about their interactions with different enzymes.
Experimental studies have shown that while (-)-conduramine B-1 (an enantiomer of this compound) does not significantly inhibit certain α- and β-glucosidases at a concentration of 1mM, its N-benzylated derivatives are selective and competitive inhibitors of β-glucosidases with Ki values in the low micromolar range. This highlights the dramatic effect that a simple structural modification can have on both potency and selectivity.
Computational methods can help to rationalize these findings. Molecular docking studies could reveal that the N-benzyl group of the derivative can form favorable hydrophobic or π-stacking interactions with specific amino acid residues in the active site of β-glucosidase, which are absent in α-glucosidase. This would explain the observed selectivity.
Furthermore, free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used in conjunction with MD simulations to predict the relative binding affinities of a series of compounds. These methods, although computationally expensive, can provide more accurate predictions of inhibitory potency than simple docking scores.
A hypothetical table comparing the predicted and experimental inhibitory activities for a series of derivatives is presented below.
| Compound | Predicted Ki (µM) | Experimental Ki (µM) | Target Enzyme |
| This compound | >1000 | >1000 | β-Glucosidase |
| N-Benzyl derivative | 5.2 | 7.5 | β-Glucosidase |
| N-Phenyl derivative | 12.8 | 15.1 | β-Glucosidase |
| N-Butyl derivative | 45.6 | 52.3 | β-Glucosidase |
This table is illustrative and demonstrates the potential of computational methods to predict inhibitory potency.
Advanced Analytical Methodologies for Structural and Stereochemical Characterization
Spectroscopic Techniques for Stereochemical Assignment
The precise determination of the relative and absolute stereochemistry of 6-Aminocyclohex-4-ene-1,2,3-triol and its analogs is paramount for understanding its biological activity and for its use as a chiral building block in synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are the cornerstones of this stereochemical assignment.
While a definitive X-ray crystal structure for this compound itself is not widely reported in publicly available literature, the technique has been successfully applied to closely related conduramine and conduritol analogs. dergipark.org.tr These studies provide invaluable insights into the likely solid-state conformation and intermolecular interactions of the title compound. For instance, X-ray diffraction of synthetic precursors and derivatives reveals crucial information about the orientation of substituent groups on the cyclohexene (B86901) ring, which is instrumental in confirming the stereochemistry established during synthesis. mdpi.comnih.gov The crystal packing is often stabilized by a network of hydrogen bonds, a feature anticipated for a polyhydroxylated amine like this compound.
NMR spectroscopy is an indispensable tool for elucidating the stereochemistry of complex molecules in solution. longdom.org For derivatives of this compound, such as N-acetyl-ent-conduramine B-1, both 1H and 13C NMR spectroscopy are routinely employed for structural confirmation. researchgate.net The chemical shifts and, more importantly, the coupling constants (J values) between adjacent protons provide detailed information about their dihedral angles, which in turn defines the relative stereochemistry of the hydroxyl and amino groups. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful in this regard. COSY experiments map out the proton-proton coupling networks, confirming the connectivity within the cyclohexene ring, while NOESY reveals through-space proximities between protons, which is critical for assigning the relative configuration of substituents. longdom.org For example, the observation of a NOESY correlation between two protons on the same face of the ring would confirm their cis relationship.
Table 1: Representative Spectroscopic Data for a Conduramine Analog
| Technique | Parameter | Observed Value/Characteristic | Reference |
| X-ray Crystallography | Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov | |
| Key Interactions | Inter- and intramolecular hydrogen bonding | nih.gov | |
| NMR Spectroscopy | 1H NMR | Chemical shifts (δ) indicative of olefinic, methine, and N-acetyl protons. | researchgate.net |
| Coupling constants (J) defining dihedral angles between protons. | researchgate.net | ||
| 13C NMR | Resonances corresponding to olefinic, hydroxylated, and amine-bearing carbons. | researchgate.net | |
| 2D NMR (COSY, NOESY) | Correlation cross-peaks establishing proton connectivity and spatial relationships. | longdom.org |
Mass Spectrometry for Structural Elucidation of Derivatives and Reaction Intermediates
Mass spectrometry (MS) is a vital analytical tool for the structural characterization of organic molecules, including derivatives and reaction intermediates of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial in synthetic chemistry for confirming the elemental composition of newly synthesized compounds. For instance, in the total synthesis of N-acetyl-ent-conduramine B-1, HRMS with an electrospray ionization (ESI) source was used to verify the exact mass of the final product, ensuring the correct molecular formula. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. While specific fragmentation data for this compound derivatives are not extensively detailed in the surveyed literature, general principles for the fragmentation of related structures, such as acylated amino acids and other aminocyclitols, can be inferred. The derivatization of the amino and hydroxyl groups, often by acetylation or silylation to increase volatility for gas chromatography-mass spectrometry (GC-MS), significantly influences the fragmentation pathways. nih.govnih.gov
For acylated derivatives, fragmentation often occurs at the amide bond, leading to characteristic neutral losses and the formation of diagnostic product ions. The fragmentation of silylated derivatives, such as those prepared using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), typically involves cleavages of the silyl (B83357) groups and fragmentation of the cyclohexene ring. sigmaaldrich.com The resulting mass spectrum provides a fingerprint that can be used to identify the compound and deduce its structure.
Table 2: General Mass Spectrometric Approaches for Aminocyclitol Derivatives
| Derivatization Method | Ionization Technique | Key Fragmentation Observations | Common Application |
| Acetylation | ESI, HRMS | Confirmation of molecular formula. | Verification of synthetic products. researchgate.net |
| MS/MS | Cleavage of amide bonds, loss of acetyl groups. | Structural elucidation of acylated analogs. | |
| Silylation (e.g., TMS, TBDMS) | Electron Impact (EI) | Loss of silyl groups, fragmentation of the carbon skeleton. | GC-MS analysis of polar compounds. nih.govsigmaaldrich.com |
| Characteristic ions resulting from ring cleavage. | Metabolomic profiling. researchgate.net |
Chromatographic Separations for Enantiopurity Determination
The synthesis of specific enantiomers of this compound necessitates reliable methods for determining enantiomeric purity. Chiral chromatography, in the form of high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the premier technique for this purpose. sigmaaldrich.com These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to their separation.
For the analysis of aminocyclitols and related compounds, chiral HPLC is a widely used and effective technique. dergipark.org.trnih.gov The separation is typically achieved on a column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., derivatized cellulose (B213188) or amylose). The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving optimal separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric effects, between the enantiomers and the chiral stationary phase result in different retention times, allowing for their quantification. The enantiomeric excess (% ee) can then be calculated from the relative peak areas in the chromatogram.
Gas chromatography can also be employed for enantiomeric separation, particularly after derivatization of the polar functional groups to increase volatility. omicsonline.org The amino and hydroxyl groups of this compound can be converted to less polar derivatives, such as trifluoroacetyl or silyl ethers. The resulting volatile derivatives can then be separated on a chiral GC column, often coated with a cyclodextrin-based chiral selector.
Table 3: Chromatographic Techniques for Enantiopurity Determination of Chiral Amines
| Chromatographic Technique | Stationary Phase Type | Typical Mobile/Carrier Phase | Detection Method | Key Principle |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | n-Hexane/Isopropanol | UV | Differential interaction with a chiral stationary phase. dergipark.org.tr |
| Chiral GC | Cyclodextrin-based | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Separation of volatile chiral derivatives on a CSP. omicsonline.org |
Research Trajectories and Future Directions in 6 Aminocyclohex 4 Ene 1,2,3 Triol Chemistry
Rational Design Principles for Enhanced Selectivity and Potency of Glycosidase Inhibitors
The rational design of glycosidase inhibitors based on the 6-aminocyclohex-4-ene-1,2,3-triol scaffold is a key area of research aimed at improving their therapeutic potential. Glycosidase inhibitors have applications in managing viral infections, cancer, and genetic disorders by interfering with the processing of glycoproteins. researchgate.net A primary strategy for enhancing the potency and selectivity of these inhibitors involves the targeted modification of their chemical structure.
A notable example of this is the N-alkylation of conduramine B-1, an isomer of this compound. Research has demonstrated that N-benzylation of (-)-conduramine B-1 not only enhances its inhibitory activity against α-mannosidases but also confers inhibitory activity against β-glucosidases. researchgate.net This dual activity is a significant finding, as it opens up the possibility of developing inhibitors with tunable selectivity. For instance, (-)-N-benzyl-conduramine B-1 has been shown to be a competitive inhibitor of β-glucosidase from almonds. researchgate.net
Further exploration of N-substituted derivatives has revealed that the nature of the substituent plays a crucial role in determining the inhibitory potency. For example, (-)-N-(4-phenylbenzyl)conduramine B-1 has been identified as a particularly potent inhibitor of α-mannosidases from jack bean. These findings underscore a key rational design principle: the introduction of hydrophobic substituents on the amino group can significantly enhance the binding affinity of the inhibitor to the target enzyme, likely through interactions with hydrophobic pockets within the enzyme's active site.
Exploration of Diverse Biological Activities and Mechanistic Understanding Beyond Glycosidase Inhibition
While the primary focus of research on this compound and its analogs has been on glycosidase inhibition, there is a growing interest in exploring their potential for other biological activities. The structural motif of a polyhydroxylated aminocyclohexene is a versatile scaffold that could interact with a range of biological targets. Although specific studies on the diverse biological activities of this compound itself are limited, research on related aminocyclitols and cyclohexene (B86901) derivatives provides a basis for future investigations.
For instance, various nucleoside analogs, which can share structural similarities with aminocyclitols, are a rich source of antiviral agents. nih.govnih.gov These compounds often target viral polymerases or other enzymes essential for viral replication. nih.govnih.gov Given that some glycosidase inhibitors have shown antiviral activity, it is plausible that analogs of this compound could be developed as novel antiviral agents.
Furthermore, derivatives of other cyclic compounds have been shown to possess anti-inflammatory and anticancer activities. nih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netmdpi.commdpi.com For example, certain thiourea (B124793) derivatives of naproxen (B1676952) have demonstrated potent anti-inflammatory effects. nih.govmdpi.com The cyclohexene ring system is also present in a number of natural products with documented anti-inflammatory or anticancer properties. researchgate.netmdpi.commdpi.com The exploration of this compound analogs for such activities could involve screening compound libraries against a panel of cancer cell lines or in assays for inflammatory markers. A deeper mechanistic understanding of how these molecules interact with different biological targets will be crucial for guiding the design of new therapeutic agents.
Development of Efficient and Sustainable Synthetic Pathways for Novel Analogs
The synthesis of this compound and its novel analogs is a critical aspect of ongoing research. The development of efficient and sustainable synthetic routes is essential for producing sufficient quantities of these compounds for biological evaluation and for creating diverse libraries of analogs.
One established approach to the synthesis of the core structure involves starting from readily available chiral precursors, such as "naked sugars". For example, (-)-conduramine B-1 has been synthesized from (+)-7-oxabicyclo[2.2.1]hept-5-en-2-one. This route allows for the stereoselective synthesis of the target molecule.
To generate novel analogs, modern synthetic methodologies are being employed. A particularly powerful technique is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to create 1,2,3-triazole-substituted derivatives. This approach has been successfully used to synthesize novel β-aminocyclohexanecarboxylic acid derivatives in a continuous-flow system, which allows for safe and scalable production. The resulting triazole-containing compounds are of interest as they can serve as precursors for drugs with a wide range of potential biological effects.
Integration of Biocatalysis and Chemical Synthesis for Compound Library Generation
The integration of biocatalysis with traditional chemical synthesis, often referred to as chemoenzymatic synthesis, offers a powerful strategy for generating libraries of complex molecules like this compound analogs with high efficiency and stereoselectivity. Enzymes can catalyze specific reactions under mild conditions, often with exquisite control over the stereochemistry, which can be challenging to achieve through purely chemical methods.
Lipases, for example, are versatile biocatalysts that have been used in the kinetic resolution of racemic mixtures of cyclohexene derivatives. Lipase (B570770) B from Candida antarctica (CAL-B) and lipase from Burkholderia cepacia (PSL-C) have been shown to effectively catalyze the acylation of aminocyclohexene derivatives with high enantioselectivity. This enzymatic resolution is a key step in obtaining enantiomerically pure building blocks for the synthesis of more complex analogs.
This chemoenzymatic approach is particularly well-suited for the generation of compound libraries. By combining enzymatic resolutions with a variety of chemical transformations, a diverse range of stereochemically defined analogs can be produced. For example, a chemoenzymatic strategy has been developed for the synthesis of libraries of iminocyclitol derivatives, which are potent glycosidase inhibitors. nih.gov This approach allows for the rapid exploration of structure-activity relationships and the identification of lead compounds with improved biological properties. The application of similar chemoenzymatic strategies to the synthesis of this compound analogs holds significant promise for the discovery of new therapeutic agents.
Q & A
Q. Steps :
Define response variables (e.g., yield, enantiomeric excess).
Conduct experiments in randomized order to avoid bias.
Use ANOVA to identify significant factors and interactions.
Optimize via response surface methodology (RSM).
This approach reduces trial-and-error inefficiencies .
Advanced: What computational strategies predict stereochemical outcomes in reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations model transition states and solvent effects:
- DFT : Calculate activation energies for stereochemical pathways (e.g., B3LYP/6-31G* basis set).
- MD : Simulate solvation effects on conformational preferences (e.g., explicit water models).
- Software : Gaussian, ORCA, or CP2K for quantum calculations; GROMACS for MD.
Validate predictions with experimental NMR (e.g., NOESY for stereochemical assignments) .
Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?
Methodological Answer:
Systematic comparison of variables using the 4-step framework :
Variable Isolation : Compare studies with identical conditions (solvent, temperature).
Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets.
Controlled Replication : Reproduce conflicting experiments with standardized protocols.
Error Analysis : Identify instrumentation biases (e.g., GC calibration drift).
Example: Discrepancies in enantioselectivity may arise from trace metal impurities in catalysts .
Advanced: What methodologies validate the purity and stereochemical integrity of this compound in complex matrices?
Methodological Answer:
Combine orthogonal analytical techniques:
- Chromatography : HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers.
- Spectroscopy : ¹H/¹³C NMR with DEPT-135 for functional group confirmation; IR for hydrogen bonding analysis.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to detect impurities (<0.1%).
Calibrate instruments using certified reference materials (CRMs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
